molecular formula C24H25FO7S B14890783 S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate

S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate

Cat. No.: B14890783
M. Wt: 476.5 g/mol
InChI Key: KHUUTXFBCCUJSI-LVEVMUPBSA-N
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Description

S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a trihydroxy tetrahydropyran ring, and an ethanethioate moiety, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and trihydroxy tetrahydropyran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, protecting groups for hydroxyl functionalities, and thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce secondary alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • S-((E)-1-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate
  • S-((E)-1-(4-Bromophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate

Uniqueness

The uniqueness of S-((E)-1-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl) 2-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)ethanethioate lies in its specific fluorophenyl group, which can impart distinct chemical and biological properties compared to its chlorinated or brominated analogs. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C24H25FO7S

Molecular Weight

476.5 g/mol

IUPAC Name

S-[(E)-1-(4-fluorophenyl)-3-oxoprop-1-enyl] 2-[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]ethanethioate

InChI

InChI=1S/C24H25FO7S/c1-13-2-3-15(24-23(31)22(30)21(29)18(12-27)32-24)10-16(13)11-20(28)33-19(8-9-26)14-4-6-17(25)7-5-14/h2-10,18,21-24,27,29-31H,11-12H2,1H3/b19-8+/t18-,21-,22+,23-,24+/m1/s1

InChI Key

KHUUTXFBCCUJSI-LVEVMUPBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC(=O)S/C(=C/C=O)/C3=CC=C(C=C3)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC(=O)SC(=CC=O)C3=CC=C(C=C3)F

Origin of Product

United States

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